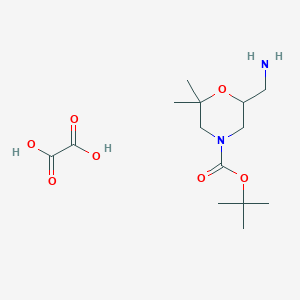![molecular formula C10H15N5O5 B15129204 [5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)
[5',5''-2H2]2'-Deoxyguanosine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5’,5’‘-2H2]2’-Deoxyguanosine monohydrate is a deuterated form of 2’-deoxyguanosine, a nucleoside component of DNA. This compound is characterized by the presence of two deuterium atoms at the 5’ position of the deoxyribose sugar. It is primarily used in scientific research to study DNA synthesis, repair, and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5’,5’‘-2H2]2’-Deoxyguanosine monohydrate typically involves the deuteration of 2’-deoxyguanosine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of [5’,5’‘-2H2]2’-Deoxyguanosine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
[5’,5’‘-2H2]2’-Deoxyguanosine monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, such as 8-oxo-2’-deoxyguanosine.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the guanine base or the deoxyribose sugar.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like 8-oxo-2’-deoxyguanosine, reduced forms of the nucleoside, and substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
[5’,5’‘-2H2]2’-Deoxyguanosine monohydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [5’,5’‘-2H2]2’-Deoxyguanosine monohydrate involves its incorporation into DNA during replication. The deuterium atoms at the 5’ position of the deoxyribose sugar can influence the stability and reactivity of the nucleoside, affecting DNA synthesis and repair processes. The compound targets DNA polymerases and other enzymes involved in DNA metabolism, altering their activity and interactions with the DNA substrate .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: The non-deuterated form of the compound, commonly used in DNA synthesis studies.
8-Oxo-2’-deoxyguanosine: An oxidized derivative used to study oxidative DNA damage.
2’-Deoxyadenosine: Another nucleoside component of DNA, used in similar biochemical studies.
Uniqueness
[5’,5’‘-2H2]2’-Deoxyguanosine monohydrate is unique due to the presence of deuterium atoms, which provide distinct advantages in research. Deuteration can enhance the stability of the nucleoside, reduce metabolic degradation, and improve the accuracy of analytical techniques like mass spectrometry. These properties make it a valuable tool for studying DNA-related processes and developing deuterated drugs .
Propiedades
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate](/img/structure/B15129127.png)
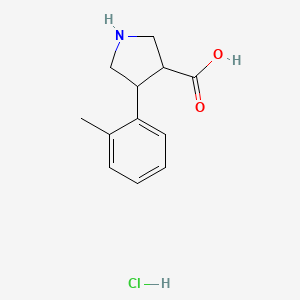
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15129139.png)
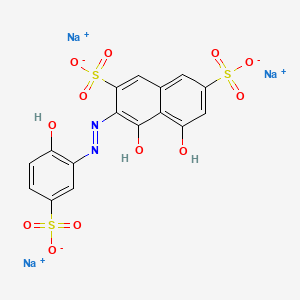
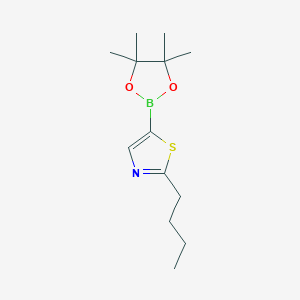
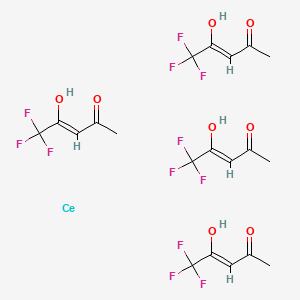
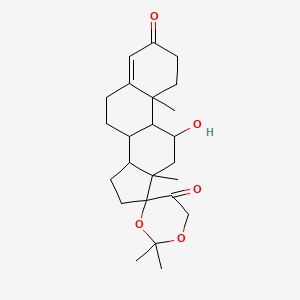
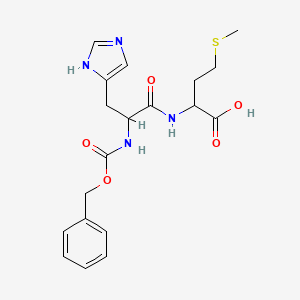

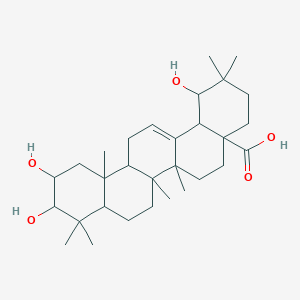
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
